molecular formula C16H11NO B14451978 3-(3-Phenylacryloyl)benzonitrile CAS No. 72344-12-8

3-(3-Phenylacryloyl)benzonitrile

Cat. No.: B14451978
CAS No.: 72344-12-8
M. Wt: 233.26 g/mol
InChI Key: GWQPGEIZNSAPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenylacryloyl)benzonitrile is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzonitrile group and a phenylacryloyl group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylacryloyl)benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-phenylacryloyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylacryloyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

3-(3-Phenylacryloyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Phenylacryloyl)benzonitrile involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with similar reactivity but lacking the α,β-unsaturated carbonyl system.

    Chalcone: The parent compound of the chalcone family, with a similar structure but without the nitrile group.

    3-Phenylacryloyl chloride: A precursor in the synthesis of 3-(3-Phenylacryloyl)benzonitrile, with similar reactivity but different functional groups.

Uniqueness

This compound is unique due to the presence of both the nitrile and α,β-unsaturated carbonyl groups, which provide a combination of reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

72344-12-8

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

3-(3-phenylprop-2-enoyl)benzonitrile

InChI

InChI=1S/C16H11NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-11H

InChI Key

GWQPGEIZNSAPLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.